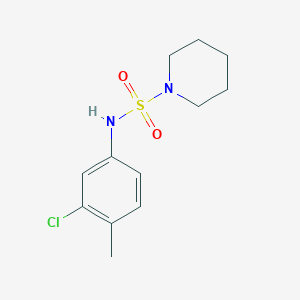

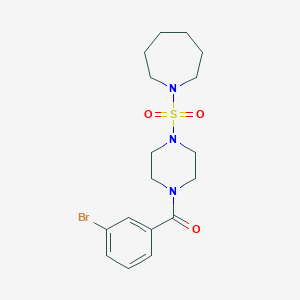

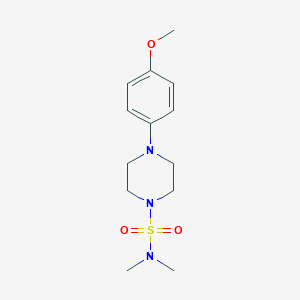

4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to readily form salts and its solubility in water . The compound also contains a methoxyphenyl group, which is a common substituent in organic chemistry and is often used in the development of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the piperazine ring and the methoxyphenyl group. Piperazine rings are known to adopt a chair conformation, and the methoxyphenyl group could potentially participate in pi stacking interactions .

Chemical Reactions Analysis

Piperazine derivatives are known to participate in a variety of chemical reactions, often acting as bases due to the presence of nitrogen atoms . The methoxyphenyl group could potentially undergo substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. Piperazine derivatives are often soluble in water, and the presence of the methoxyphenyl group could potentially increase the compound’s lipophilicity .

Applications De Recherche Scientifique

Synthesis of Triazoloquinazolinone Derivatives

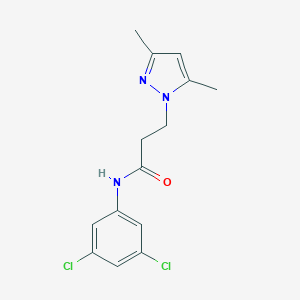

This compound has been utilized in the synthesis of 3-benzyl-2-(4-methoxyphenyl)-3H-[1,2,4]triazolo-[5,1-b]quinazolin-9-one . These derivatives are of interest due to their potential pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Preparation of Arylhydrazinecarbothioamides

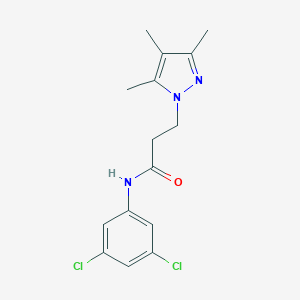

Another application involves the synthesis of 2-{[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-N-arylhydrazinecarbothioamides . These compounds are studied for their potential use in creating new therapeutic agents due to their diverse biological activities.

Development of Aniline Derivatives

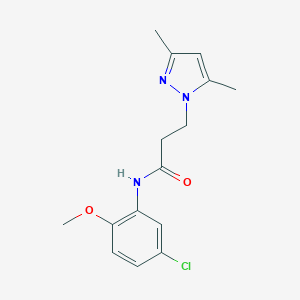

The compound serves as a precursor in the formation of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline . Aniline derivatives are significant in the development of dyes, pharmaceuticals, and agrochemicals.

Creation of Phenol Derivatives

It is also used in the production of 2-methoxy-5-((phenylamino)methyl)phenol , which are important intermediates in the synthesis of various industrial chemicals and pharmaceuticals.

Research in Molecular Structure

The compound’s derivatives have been crystallized to study their molecular structures, which can provide valuable insights into the design of new molecules with desired physical and chemical properties .

Exploration of Isothiocyanate Applications

While not directly related to the requested compound, 4-Methoxyphenyl isothiocyanate has been used in similar research contexts for the synthesis of complex organic molecules . This highlights the versatility of methoxyphenyl-based compounds in scientific research.

Mécanisme D'action

Target of Action

Similar compounds such as 4-methoxyamphetamine have been reported to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly alpha receptors, leading to changes in cellular function .

Biochemical Pathways

Related compounds have been shown to affect pathways involving serotonin and dopamine transport .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Related compounds have been reported to have effects on neurotransmitter release and receptor binding .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-14(2)20(17,18)16-10-8-15(9-11-16)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOGADICQWXVPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.